8-(2,3-DIHYDRO-1H-INDEN-5-YL)-1,3-DIMETHYL-1H,2H,3H,4H,6H,7H,8H-IMIDAZO[1,2-G]PURINE-2,4,7-TRIONE
Overview
Description
8-(2,3-DIHYDRO-1H-INDEN-5-YL)-1,3-DIMETHYL-1H,2H,3H,4H,6H,7H,8H-IMIDAZO[1,2-G]PURINE-2,4,7-TRIONE is a complex organic compound with a unique structure that combines elements of indene and imidazopurine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(2,3-DIHYDRO-1H-INDEN-5-YL)-1,3-DIMETHYL-1H,2H,3H,4H,6H,7H,8H-IMIDAZO[1,2-G]PURINE-2,4,7-TRIONE typically involves multiple steps, starting with the preparation of the indene and imidazopurine precursors. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards .
Chemical Reactions Analysis
Types of Reactions: 8-(2,3-DIHYDRO-1H-INDEN-5-YL)-1,3-DIMETHYL-1H,2H,3H,4H,6H,7H,8H-IMIDAZO[1,2-G]PURINE-2,4,7-TRIONE can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the compound’s structure .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as chromium trioxide and reducing agents like sodium borohydride. The reaction conditions typically involve specific solvents and controlled temperatures to achieve the desired transformations .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
8-(2,3-DIHYDRO-1H-INDEN-5-YL)-1,3-DIMETHYL-1H,2H,3H,4H,6H,7H,8H-IMIDAZO[1,2-G]PURINE-2,4,7-TRIONE has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe for studying enzyme mechanisms and protein interactions. In medicine, it has potential therapeutic applications due to its ability to modulate specific biological pathways .
Mechanism of Action
The mechanism of action of 8-(2,3-DIHYDRO-1H-INDEN-5-YL)-1,3-DIMETHYL-1H,2H,3H,4H,6H,7H,8H-IMIDAZO[1,2-G]PURINE-2,4,7-TRIONE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to changes in cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other indene and imidazopurine derivatives, such as 1-(2,3-dihydro-1H-inden-5-yl)ethanone and various substituted imidazoles .
Uniqueness: What sets 8-(2,3-DIHYDRO-1H-INDEN-5-YL)-1,3-DIMETHYL-1H,2H,3H,4H,6H,7H,8H-IMIDAZO[1,2-G]PURINE-2,4,7-TRIONE apart is its unique combination of structural elements, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
6-(2,3-dihydro-1H-inden-5-yl)-2,4-dimethyl-8H-purino[7,8-a]imidazole-1,3,7-trione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3/c1-20-15-14(16(25)21(2)18(20)26)22-9-13(24)23(17(22)19-15)12-7-6-10-4-3-5-11(10)8-12/h6-8H,3-5,9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBOAJLNCCFRPMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3CC(=O)N(C3=N2)C4=CC5=C(CCC5)C=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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